molecular formula C9H8Cl2N2O2 B1607782 3-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 63002-49-3

3-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No. B1607782
CAS RN: 63002-49-3
M. Wt: 247.07 g/mol
InChI Key: YPRQSTVGQGTHSN-UHFFFAOYSA-N
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Description

3-Chloro-N'-(2-chloroacetyl)benzohydrazide is an organic compound with the molecular formula C8H6Cl3N3O. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has a wide variety of applications in scientific research, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye.

Scientific Research Applications

Development of Novel Fluorescence Probes

Research has led to the development of novel fluorescence probes, specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, based on modifications of 3-chloro-N'-(2-chloroacetyl)benzohydrazide derivatives, offer a reliable method for detecting and differentiating hROS in various biological and chemical applications, making them valuable tools for studying oxidative stress and its implications in diseases and cellular functions (Setsukinai et al., 2003).

Lanthanide Recognition

In another study, a hydrazone derivative was utilized to develop a highly selective and sensitive microsensor for erbium (III) ions. This sensor demonstrates the chemical's potential in selective ion recognition, which is crucial for various analytical and environmental applications, showcasing the versatility of 3-chloro-N'-(2-chloroacetyl)benzohydrazide derivatives in creating specific detection mechanisms for lanthanide ions (Faridbod et al., 2007).

Synthesis and Antibacterial Activities

The synthesis of benzohydrazone derivatives, including those related to 3-chloro-N'-(2-chloroacetyl)benzohydrazide, has been explored for their antibacterial properties. These compounds have shown preliminary success against various bacterial strains, indicating their potential as scaffolds for developing new antibacterial agents. Their ability to act against bacteria like Staphylococcus aureus and Escherichia coli underscores the importance of such chemical derivatives in medicinal chemistry and drug development (Wang et al., 2013).

Cardiac Protection

Research on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a molecule structurally related to 3-chloro-N'-(2-chloroacetyl)benzohydrazide, has revealed its potential in protecting rat heart tissues from toxicity induced by isoproterenol. This demonstrates the compound's therapeutic potential in preventing cardiac remodeling and myocardial infarction, highlighting the broader applicability of such chemical derivatives in cardiovascular research and therapy (Emna et al., 2020).

properties

IUPAC Name

3-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQSTVGQGTHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366572
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-(2-chloroacetyl)benzohydrazide

CAS RN

63002-49-3
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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